molecular formula C12H17N3O2 B184127 4-(4-Methoxyphenyl)piperazine-1-carboxamide CAS No. 89026-59-5

4-(4-Methoxyphenyl)piperazine-1-carboxamide

Cat. No. B184127
CAS RN: 89026-59-5
M. Wt: 235.28 g/mol
InChI Key: LPCCVVIZOOFKJX-UHFFFAOYSA-N
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Description

“4-(4-Methoxyphenyl)piperazine-1-carboxamide” is an organic compound with the molecular formula C12H17N3O2 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of piperazine derivatives, including “4-(4-Methoxyphenyl)piperazine-1-carboxamide”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “4-(4-Methoxyphenyl)piperazine-1-carboxamide” is 1S/C12H17N3O2/c1-17-11-4-2-10(3-5-11)14-6-8-15(9-7-14)12(13)16/h2-5H,6-9H2,1H3,(H2,13,16) . The molecular weight is 235.29 .


Physical And Chemical Properties Analysis

“4-(4-Methoxyphenyl)piperazine-1-carboxamide” is a solid at room temperature . It has a molecular weight of 235.29 .

Scientific Research Applications

PET Radioligands for Imaging Dopamine D3 Receptors

4-(4-Methoxyphenyl)piperazine-1-carboxamide derivatives have been synthesized as potential PET radioligands for imaging dopamine D3 receptors. These derivatives, including [(11)C]BP897, showed high radiochemical yields and specific activity, suggesting their usefulness in PET imaging for studying dopamine-related disorders (Gao, Wang, Hutchins, & Zheng, 2008).

Development of Serotonin Antagonists

These compounds have been investigated for their potential as serotonin antagonists. Studies have shown that modifications to the 4-(4-Methoxyphenyl)piperazine-1-carboxamide structure can lead to improved selectivity and affinity for serotonin receptors, suggesting their application in mood disorders and other neurological conditions (Raghupathi, Rydelek-Fitzgerald, Teitler, & Glennon, 1991).

Synthesis of Novel Analgesic and Anti-Inflammatory Agents

Derivatives of 4-(4-Methoxyphenyl)piperazine-1-carboxamide have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These compounds have shown significant COX-2 inhibitory activity, suggesting their potential as novel treatments for pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

TRPV1 Antagonist for Chronic Pain

Research on N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, a compound related to 4-(4-Methoxyphenyl)piperazine-1-carboxamide, shows potential as a TRPV1 antagonist for treating chronic pain, albeit with a need for improved pharmacological profiles (Nie et al., 2020).

Safety And Hazards

The safety information for “4-(4-Methoxyphenyl)piperazine-1-carboxamide” indicates that it may be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

properties

IUPAC Name

4-(4-methoxyphenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-17-11-4-2-10(3-5-11)14-6-8-15(9-7-14)12(13)16/h2-5H,6-9H2,1H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCCVVIZOOFKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357354
Record name 1-Piperazinecarboxamide, 4-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)piperazine-1-carboxamide

CAS RN

89026-59-5
Record name 1-Piperazinecarboxamide, 4-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Takahashi, A Sakuraba, T Hirohashi, T Shibata… - Bioorganic & medicinal …, 2006 - Elsevier
A series of phenylpiperazine derivatives were synthesized and evaluated for their neuropeptide Y (NPY) Y5 receptor antagonistic activities. The benzindane portion of 2 was replaced …
Number of citations: 35 www.sciencedirect.com
T Gur Maz, S Turanlı, HB Caliskan… - Archiv der …, 2022 - Wiley Online Library
A series of novel piperazine urea derivatives with thiadiazole moieties were designed, synthesized, and investigated for their inhibition potential against human fatty acid amide …
Number of citations: 4 onlinelibrary.wiley.com
UR Mane, H Li, J Huang, RC Gupta… - Bioorganic & medicinal …, 2012 - Elsevier
Plasmodium falciparum cysteine protease falcipain-2 (FP-2) is a promising target for antimalarial chemotherapy and inhibition of this protease affects the growth of parasite adversely. A …
Number of citations: 38 www.sciencedirect.com
D Luo, X Liu, L Jiang, Z Guo, Y Lv, X Tian… - Journal of medicinal …, 2022 - ACS Publications
Resistance to 5-FU reduces its clinical efficacy for the treatment of colorectal cancer. Sphingosine-1-phosphate receptor 2 (S1PR2) has emerged as a potential target to reverse 5-FU-…
Number of citations: 3 pubs.acs.org

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